REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[NH:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12][c:13]([C:18]([F:19])([F:20])[F:21])[c:14]1[N+:15](=[O:16])[O-:17].[CH3:23][OH:24].[ClH:22]>>[NH2:4][c:5]1[c:6]([C:7](=[O:8])[O:9][CH3:10])[cH:11][cH:12][c:13]([C:18]([F:19])([F:20])[F:21])[c:14]1[N+:15](=[O:16])[O-:17]
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Name
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COC(=O)c1ccc(C(F)(F)F)c([N+](=O)[O-])c1NC(C)=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(C(F)(F)F)c([N+](=O)[O-])c1NC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C(F)(F)F)c([N+](=O)[O-])c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |